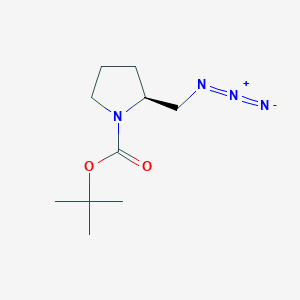

(S)-2-(Azidomethyl)-1-Boc-pyrrolidine

Description

Significance as a Chiral Building Block for Complex Architectures

The paramount importance of (S)-2-(Azidomethyl)-1-Boc-pyrrolidine lies in its nature as a chiral building block. The presence of a defined stereocenter at the C2 position of the pyrrolidine (B122466) ring is crucial for the synthesis of enantiomerically pure compounds. nih.govnih.gov In medicinal chemistry, the chirality of a molecule is often a determining factor for its biological activity, as different enantiomers can exhibit vastly different pharmacological effects. nih.gov The pyrrolidine scaffold itself is a privileged structure found in numerous natural products and FDA-approved drugs. nih.govfrontiersin.org This makes derivatives like this compound highly sought after for the development of new therapeutic agents. frontiersin.org

The azido (B1232118) group at the methyl substituent further enhances its utility. This functional group can be readily transformed into an amine via reduction, providing a straightforward route to chiral 2-(aminomethyl)pyrrolidine derivatives. More significantly, the azide (B81097) group is a key participant in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which are themselves important pharmacophores in many drug molecules. This dual reactivity of the azido group opens up a wide array of possibilities for creating diverse and complex molecular structures.

Overview of Azidomethyl Pyrrolidine Derivatives in Contemporary Synthetic Chemistry

Azidomethyl pyrrolidine derivatives, in general, are valuable intermediates in contemporary synthetic chemistry. The combination of the pyrrolidine ring, a common motif in bioactive compounds, with the versatile azide functionality makes these derivatives powerful tools for medicinal chemists and synthetic organic chemists. frontiersin.org The azide group serves as a masked primary amine, which can be revealed at a later synthetic stage, or it can be utilized in various chemical transformations to introduce nitrogen-containing heterocycles.

The application of azidomethyl pyrrolidine derivatives extends to the synthesis of a wide range of complex molecules. For instance, the related (R)-enantiomer, (R)-2-(Azidomethyl)-1-Boc-pyrrolidine, is highlighted as a key intermediate in drug development and bioconjugation. chemimpex.com Its azido group facilitates click chemistry reactions, which are instrumental in creating targeted drug delivery systems and in labeling biomolecules. chemimpex.com While specific examples for the (S)-enantiomer are less prevalent in readily available literature, the chemical principles and applications are directly translatable. The ability to construct intricate molecular frameworks efficiently through reactions like the CuAAC makes these derivatives indispensable in modern drug discovery.

Strategic Utility of the N-Boc Protecting Group in Pyrrolidine Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, and its presence in this compound is of strategic importance. mdpi.com The N-Boc group offers several advantages that are particularly beneficial in the context of pyrrolidine chemistry.

Firstly, the Boc group is robust and stable under a wide range of reaction conditions, including those involving nucleophiles and bases, allowing for selective manipulations of other functional groups within the molecule. mdpi.com This stability is crucial when performing reactions such as the transformation of the azide group.

Secondly, the Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). mdpi.com This deprotection is generally clean and high-yielding, providing the free secondary amine of the pyrrolidine ring when desired. The ability to deprotect the nitrogen at a specific stage of a synthetic sequence is a key element of strategic synthesis.

Furthermore, the N-Boc group can influence the reactivity and stereoselectivity of reactions at adjacent positions. For example, in the asymmetric deprotonation of N-Boc-pyrrolidine, the Boc group plays a critical role in directing the stereochemical outcome of the reaction. researchgate.net This directing effect can be exploited to introduce other substituents onto the pyrrolidine ring with a high degree of stereocontrol.

The strategic use of the N-Boc protecting group, in concert with the chiral pyrrolidine core and the reactive azide functionality, solidifies the position of this compound as a highly valuable and versatile tool for the stereoselective synthesis of complex, nitrogen-containing molecules.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 168049-26-1 |

| Molecular Formula | C₁₀H₁₈N₄O₂ |

| Molecular Weight | 226.28 g/mol |

| Appearance | Not specified in available sources |

| Chiral Purity | Typically ≥95% (HPLC) for commercially available samples |

Spectroscopic Data of this compound

| Spectroscopy | Expected Signals |

| ¹H NMR | Signals corresponding to the Boc group (tert-butyl protons), diastereotopic protons of the pyrrolidine ring, and the azidomethyl protons. |

| ¹³C NMR | Resonances for the carbonyl and quaternary carbons of the Boc group, the carbons of the pyrrolidine ring, and the carbon of the azidomethyl group. |

| IR Spectroscopy | A characteristic strong absorption band for the azide (N₃) stretching vibration, typically in the range of 2100-2260 cm⁻¹. nih.gov |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h8H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLUZSSGBKDEGK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634714 | |

| Record name | tert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168049-26-1 | |

| Record name | tert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformational Chemistry of S 2 Azidomethyl 1 Boc Pyrrolidine

Azide (B81097) Functionality in Modular Synthesis

The azide group in (S)-2-(azidomethyl)-1-Boc-pyrrolidine is a key component for modular synthesis, a strategy that involves the efficient and reliable joining of molecular fragments. acs.org This functionality allows for its participation in a variety of reliable and specific chemical reactions, enabling the construction of diverse and complex molecular architectures. chemimpex.com

Huisgen 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," is a prominent reaction involving the azide functionality. wikipedia.org This reaction, particularly its copper-catalyzed and strain-promoted variations, provides a powerful method for the formation of stable 1,2,3-triazole rings. acs.orgwikipedia.orgnih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that unites azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgrsc.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. rsc.orgbeilstein-journals.org The copper(I) catalyst plays a crucial role in accelerating the reaction and controlling the regioselectivity, leading exclusively to the 1,4-isomer. wikipedia.orgnih.gov

In the context of this compound, the CuAAC reaction allows for the straightforward linkage of the chiral pyrrolidine (B122466) moiety to various alkyne-containing molecules. This has been instrumental in creating libraries of compounds for drug discovery and in modifying catalysts and ligands. acs.org The resulting triazole ring is not merely a passive linker; it can participate in hydrogen bonding and dipole interactions, contributing to the biological activity of the final molecule. acs.org

Table 1: Examples of CuAAC Reactions

| Reactants | Catalyst System | Product | Application |

|---|---|---|---|

| This compound, Terminal Alkyne | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | 1,4-Disubstituted 1,2,3-triazole | Synthesis of organocatalysts, Drug discovery acs.org |

| Aryl Halide, Ethynyltrimethylsilane, Benzyl Azide | Pd Catalyst, CuI, TBAF | 1-Benzyl-4-aryl-1H-1,2,3-triazole | One-pot synthesis of triazoles nih.gov |

This table is interactive. Users can sort columns by clicking on the headers.

To circumvent the potential toxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a metal catalyst. nih.govnih.gov The relief of ring strain is the driving force for this bioorthogonal reaction, allowing it to proceed under physiological conditions. nih.govchemrxiv.org

This compound can participate in SPAAC, enabling its conjugation to biomolecules in living systems without apparent toxicity. nih.gov The reaction rate of SPAAC can be influenced by the structure of the cyclooctyne, with more strained derivatives reacting faster. nih.gov This metal-free approach is particularly valuable for in vivo imaging and bioconjugation applications. nih.gov

Table 2: Comparison of CuAAC and SPAAC

| Feature | CuAAC | SPAAC |

|---|---|---|

| Catalyst | Copper(I) | None (driven by ring strain) |

| Reactants | Azide, Terminal Alkyne | Azide, Strained Cyclooctyne |

| Biocompatibility | Catalyst can be toxic | Generally biocompatible |

| Reaction Rate | Generally faster | Can be slower, dependent on cyclooctyne |

| Applications | Organic synthesis, materials science | Bioconjugation, in vivo imaging |

This table is interactive. Users can sort columns by clicking on the headers.

In the context of triazole synthesis, regioselectivity refers to the control over which of the two possible regioisomers (1,4- or 1,5-disubstituted) is formed. The CuAAC reaction is highly regioselective, yielding exclusively the 1,4-disubstituted triazole. wikipedia.orgnih.gov In contrast, the uncatalyzed Huisgen cycloaddition often produces a mixture of both regioisomers. wikipedia.org Certain ruthenium catalysts can selectively produce the 1,5-disubstituted triazole.

Other Azide-Mediated Transformations

Beyond cycloaddition reactions, the azide group of this compound can undergo other important transformations, most notably reduction to a primary amine.

The reduction of the azide functionality to a primary amine is a fundamental transformation in organic synthesis, providing access to a key functional group. Several methods are available for this conversion, with the Staudinger reduction being a particularly mild and widely used technique. wikipedia.org This reaction involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to yield the amine and a phosphine oxide byproduct. wikipedia.org

Other methods for azide reduction include catalytic hydrogenation and the use of metal hydrides. nih.gov However, these methods can sometimes be incompatible with other functional groups present in the molecule. nih.gov The choice of reducing agent is therefore crucial to ensure the chemoselective reduction of the azide without affecting the Boc-protecting group or other sensitive functionalities. The resulting primary amine, (S)-2-(aminomethyl)-1-Boc-pyrrolidine, is a valuable building block for the synthesis of a wide range of nitrogen-containing compounds, including pharmaceuticals and other bioactive molecules. organic-chemistry.org

Table 3: Common Methods for Azide Reduction

| Method | Reagents | Key Features |

|---|---|---|

| Staudinger Reduction | Triphenylphosphine, H₂O | Mild conditions, tolerant of many functional groups. wikipedia.org |

| Catalytic Hydrogenation | H₂, Pd/C | Effective but can reduce other unsaturated groups. nih.gov |

| Metal Hydride Reduction | LiAlH₄, NaBH₄ | Powerful reducing agents, may lack chemoselectivity. nih.gov |

| Visible Light-Induced Reduction | Ru(II) catalyst, sodium ascorbate | Highly chemoselective, compatible with biomolecules. nih.gov |

This table is interactive. Users can sort columns by clicking on the headers.

Intramolecular C-H Amination for Heterocycle Construction

The azido (B1232118) group in this compound serves as a precursor to a highly reactive nitrene intermediate, which can undergo intramolecular C-H amination to construct novel heterocyclic systems. This transformation provides an efficient pathway to bicyclic and other complex nitrogen-containing scaffolds. The generation of the nitrene is typically achieved through thermal or photochemical conditions or, more commonly, by using transition metal catalysts.

Recent advancements have highlighted the use of iron and engineered cytochrome P450 enzymes for catalyzing such C-H amination reactions with high efficiency and selectivity. nih.govescholarship.orgnih.gov Iron dipyrrinato complexes, for example, have been shown to effectively catalyze the conversion of aliphatic azides into N-heterocycles like pyrrolidines. nih.gov In these reactions, the catalyst facilitates the formation of an iron-nitrenoid species that inserts into a C-H bond. The diastereoselectivity of such cyclizations can be fine-tuned by modifying the ligands on the metal catalyst, with phenoxide ligands demonstrating superior performance in generating syn 2,5-disubstituted pyrrolidines. nih.gov

Furthermore, biocatalysis offers a powerful, green alternative for these transformations. Directed evolution of cytochrome P411 has produced variants capable of catalyzing the intramolecular insertion of alkyl nitrenes into C-H bonds to form chiral pyrrolidine derivatives with excellent enantioselectivity. escholarship.orgnih.gov These enzymatic methods operate under mild conditions and can be integrated into biocatalytic cascades to build molecular complexity. escholarship.orgnih.gov While these studies were not performed on this compound itself, the principles demonstrate the potential for its azidomethyl group to participate in intramolecular C-H amination, leading to the formation of fused bicyclic structures such as pyrrolo-pyrrolidines.

Table 1: Catalytic Systems for Intramolecular C-H Amination of Azides

| Catalyst System | Description | Potential Application | Reference |

| Iron Dipyrrinato Complexes | Catalyzes diastereoselective C-H amination of aliphatic azides to form substituted pyrrolidines. | Synthesis of fused bicyclic systems from this compound. | nih.gov |

| Engineered Cytochrome P411 | Biocatalyst for enantioselective intramolecular C-H amination of organic azides. | Green synthesis of chiral N-heterocycles. | escholarship.orgnih.gov |

Reactivity of the Pyrrolidine Ring System

The pyrrolidine ring of this compound is a key structural motif that can be further modified. The Boc-protecting group influences the reactivity of the ring, and its removal opens up pathways for diverse transformations at the nitrogen atom.

Functionalization Strategies at the C2 Position

The C2 position of the N-Boc-pyrrolidine ring is activated for deprotonation due to the adjacent nitrogen atom. This allows for functionalization through lithiation followed by trapping with an electrophile. The use of a strong base like sec-butyllithium (B1581126) (sBuLi) in complex with a chiral diamine, such as (-)-sparteine (B7772259) or a synthetic surrogate, can achieve asymmetric deprotonation, preserving or modifying the stereochemistry at the C2 position. researchgate.net This strategy enables the introduction of various substituents, including silyl (B83357) groups, by quenching the lithiated intermediate with the appropriate electrophile. researchgate.net

Another powerful method for modifying the C2 position is through palladium-catalyzed C(sp³)-H activation. nih.gov This strategy often employs a directing group attached to the pyrrolidine nitrogen to guide the metal catalyst to a specific C-H bond. For N-Boc-proline derivatives, which are structurally similar to the title compound, an 8-aminoquinoline (B160924) (8-AQ) amide directing group can facilitate arylation at the C2 position. nih.gov After the C-H activation step, the directing group can be removed, yielding the C2-functionalized pyrrolidine. This approach highlights the potential to introduce aryl groups at the C2 position of this compound, further expanding its synthetic utility.

Table 2: C2-Functionalization of N-Boc-Pyrrolidine Derivatives

| Method | Reagents | Electrophile/Coupling Partner | Product Type | Reference |

| Asymmetric Deprotonation | sBuLi / (-)-sparteine | Silyl chlorides | C2-silylated pyrrolidine | researchgate.net |

| C(sp³)-H Activation | Pd(OAc)₂, Ag₂CO₃, 8-AQ directing group | Aryl iodides | C2-arylated pyrrolidine | nih.gov |

Transformations Involving the Pyrrolidine Nitrogen Post-Boc Deprotection

The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen is a robust protecting group that can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA). The resulting secondary amine, (S)-2-(azidomethyl)pyrrolidine, is a versatile nucleophile that can undergo a wide array of chemical transformations.

Common reactions involving the newly exposed pyrrolidine nitrogen include:

Acylation: The amine can react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDCI and HOBt) to form amides. This is a fundamental step in peptide synthesis and the creation of many pharmaceutical compounds. mdpi.commdpi.com For instance, deprotected pyrrolidine derivatives are coupled with other amino acids or carboxylic acid fragments in the synthesis of complex molecules. mdpi.com

Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. This allows for the introduction of various alkyl substituents.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry. mdpi.com

Arylation: The nitrogen can be coupled with aryl halides or boronic acids under transition-metal-catalyzed conditions (e.g., Buchwald-Hartwig amination) to form N-aryl pyrrolidines.

The synthesis of drugs such as Raclopride involves the N-alkylation of a related deprotected pyrrolidine derivative. mdpi.com Similarly, the synthesis of various organocatalysts often involves coupling a deprotected proline derivative with another chiral molecule via amide bond formation, demonstrating the broad utility of this synthetic handle. mdpi.com These transformations underscore the importance of the deprotection step to unlock the full synthetic potential of the pyrrolidine nitrogen.

Table 3: Representative Transformations of Deprotected Pyrrolidine Nitrogen

| Reaction Type | Reagents | Functional Group Introduced | Reference |

| Acylation (Amide Formation) | N-Boc-D-proline, coupling agents | Proline moiety | mdpi.com |

| Acylation (Amide Formation) | 2,6-dimethoxybenzoic acid, thionyl chloride | Benzoyl group | mdpi.com |

| Sulfonylation | Trifluoromethanesulfonyl chloride (TfCl) | Trifluoromethanesulfonyl (Tf) group | mdpi.com |

Advanced Applications in Organic Synthesis and Medicinal Chemistry Research

As a Chiral Auxiliary and Building Block for Complex Molecules

The inherent chirality of (S)-2-(azidomethyl)-1-Boc-pyrrolidine makes it an excellent starting material for the stereoselective synthesis of complex molecules. The pyrrolidine (B122466) scaffold provides a rigid framework that can direct the stereochemical outcome of subsequent reactions, while the azido (B1232118) group serves as a versatile handle for a variety of chemical transformations.

Synthesis of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. kit.edu this compound serves as a key starting material for the synthesis of a wide array of these important compounds.

Iminosugars: These are polyhydroxylated piperidines, pyrrolidines, and indolizidines that act as mimics of natural sugars. nih.gov They are potent inhibitors of glycosidases and glycosyltransferases, with applications as therapeutic agents. nih.gov The synthesis of pyrrolidine-based iminosugars often utilizes the chiral backbone of this compound to establish the desired stereochemistry. For instance, multimeric pyrrolidine-based iminosugars have been synthesized and evaluated as inhibitors of human α-galactosidase A and lysosomal β-glucocerebrosidase, enzymes relevant to Fabry and Gaucher diseases, respectively. nih.gov One study reported the synthesis of ten iminosugar derivatives, with one compound showing potent α-glucosidase inhibitory activity. uitm.edu.my

Pyrrolizidines: This class of alkaloids, characterized by a bicyclic structure, can be synthesized using this compound. Copper-catalyzed reactions of N-aryl γ-lactams with diazo reagents can produce functionalized pyrrolidines, which can then undergo subsequent reactions to form tricyclic pyrrolizidines in high yields and diastereoselectivities. nih.gov

Spirocyclic Systems: Spirocyclic pyrrolidines are of significant interest in medicinal chemistry due to their unique three-dimensional structures. nih.gov Synthetic strategies have been developed for the multigram preparation of these complex molecules. nih.gov One method involves a 1,3-dipolar cycloaddition reaction using an azomethine ylide generated from a secondary amino acid and an isatin, catalyzed by L-proline functionalized manganese ferrite (B1171679) nanorods, to produce spirocyclic pyrrolidines stereoselectively. nih.gov

Construction of Lead-Like Scaffolds for Chemical Library Generation

The development of chemical libraries with diverse and complex molecular scaffolds is crucial for drug discovery. This compound is an ideal starting material for generating such libraries. Its azide (B81097) functionality allows for efficient and selective "click chemistry" reactions with alkynes, enabling the rapid assembly of a wide range of molecular structures. chemimpex.com This approach has been used to create libraries of multimeric pyrrolidine-based iminosugars by reacting pyrrolidine-azides with various alkyne scaffolds via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov

Development and Application of Pyrrolidine-Based Organocatalysts and Chiral Ligands

The pyrrolidine ring is a privileged scaffold in asymmetric catalysis. nih.gov Its derivatives have been extensively developed as organocatalysts and chiral ligands for a variety of stereoselective transformations.

Design and Synthesis of Chiral Pyrrolidine Organocatalysts for Asymmetric Transformations

The development of novel pyrrolidine-based organocatalysts is an active area of research. nih.govmdpi.com These catalysts, often derived from proline, are effective in promoting a wide range of asymmetric reactions. nih.gov For example, cinchonidine-derived bifunctional amino-squaramide catalysts have been successfully used in the asymmetric cascade reaction of N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone to synthesize highly substituted pyrrolidines with a stereogenic quaternary center. rsc.org

Exploration of Bifunctional Catalytic Systems Incorporating Pyrrolidine Derivatives

Bifunctional catalysts, which possess both a Brønsted acid and a Lewis base moiety, can offer enhanced reactivity and selectivity. Pyrrolidine derivatives have been incorporated into such systems. For instance, pyrimidine-derived prolinamides containing a cyclohexane-1,2-diamine backbone have been developed as bifunctional organocatalysts for solvent-free aldol (B89426) reactions. nih.gov DFT calculations have shown that the aldehyde is coordinated by two NH groups through hydrogen bonding, which explains the high stereoselectivity observed. nih.gov

Role in the Synthetic Strategy of Potential Therapeutic Agents

The pyrrolidine scaffold is a common feature in many biologically active compounds and approved drugs. nih.govfrontiersin.org this compound serves as a valuable intermediate in the synthesis of potential therapeutic agents. chemimpex.com For example, it can be used to synthesize pyrrolidine-containing compounds that are evaluated for their antimicrobial, antifungal, and anticancer activities. frontiersin.org The azide group can be readily transformed into other nitrogen-containing functional groups, allowing for the introduction of diverse pharmacophores.

Modular Synthesis of Advanced Drug Candidates

The concept of modular synthesis, which involves the efficient and selective joining of distinct molecular fragments, is a cornerstone of modern drug discovery. This compound is exceptionally well-suited for this approach, primarily through its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govrsc.org This reaction allows for the reliable formation of a stable 1,2,3-triazole linker, covalently connecting the pyrrolidine scaffold to a diverse range of alkyne-containing modules. beilstein-journals.org This modularity enables the rapid generation of large libraries of structurally related compounds, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. nih.gov

The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. mdpi.comnih.gov Its non-planar, three-dimensional structure allows for a more effective exploration of the chemical space compared to flat aromatic rings, often leading to improved binding affinity and selectivity for biological targets. nih.gov The stereochemistry of the pyrrolidine ring is also crucial, as different enantiomers can exhibit distinct biological profiles. nih.gov

A prime example of the modular approach utilizing a similar pyrrolidine core involves the synthesis of novel inhibitors for enzymes like endothelin-converting enzyme (ECE-1), a metalloprotease implicated in cardiovascular diseases. nih.gov By tethering a 4-mercaptopyrrolidine core to a variety of substituted 1,2,4-triazoles, researchers can systematically probe the impact of different substituents on inhibitory activity. nih.gov This strategy underscores the power of modular synthesis in rapidly generating and evaluating new drug candidates.

Table 1: Representative Building Blocks for Modular Synthesis with this compound

| This compound | Alkyne-Containing Modules | Resulting Triazole-Linked Scaffolds |

| - Phenylacetylene- Propargyl alcohol- 3-Ethynyltoluene- 4-Ethynylanisole | Diverse 1,4-disubstituted 1,2,3-triazoles with varying electronic and steric properties. | |

| A versatile chiral building block containing a reactive azide group. chemimpex.com | A diverse set of terminal alkynes that can be readily coupled via CuAAC reaction. beilstein-journals.org | The resulting triazole ring serves as a stable and often bioactive linker between the pyrrolidine and the appended module. nih.gov |

Chemical Approaches to Functionalized Biologically Active Molecules

Beyond its role in modular library synthesis, this compound serves as a key intermediate for the direct incorporation of a functionalized pyrrolidine motif into a wide array of biologically active molecules. The azide group can be readily transformed into other important functional groups, further expanding its synthetic utility. For instance, reduction of the azide yields the corresponding primary amine, (S)-2-(aminomethyl)-1-Boc-pyrrolidine, which can then be used in standard amide bond couplings or reductive aminations to link the pyrrolidine scaffold to other molecules of interest.

This strategy has been effectively employed in the development of potent inhibitors for various therapeutic targets. For example, pyrrolidinyl triazoles, synthesized through the cycloaddition of pyrrolidine azides with appropriate alkynes, have been identified as potential blockers of the mitochondrial permeability transition pore (mPTP), a target relevant to neurodegenerative diseases. rsc.org In one study, a library of pyrrolidinyl triazoles was synthesized and evaluated for their ability to inhibit amyloid beta-induced mPTP opening. rsc.org The results demonstrated that the triazole moiety served as an effective structural surrogate for an oxime group in the lead compound, and further functionalization of the pyrrolidine and the appended aromatic ring led to compounds with significantly enhanced inhibitory activity and improved metabolic stability. rsc.org

Furthermore, novel β-pyrrolidino-1,2,3-triazole derivatives have been synthesized and shown to exhibit promising pharmacological activities, including acting as β-adrenergic receptor inhibitors. nih.gov The synthesis of these compounds was achieved through a copper-catalyzed 1,3-dipolar cycloaddition, highlighting the versatility of this chemical approach. nih.gov The resulting compounds were screened for various biological activities, with several demonstrating significant antimicrobial and anticancer properties. nih.gov

The inherent chirality and conformational constraints of the pyrrolidine ring introduced by this building block can impart favorable pharmacokinetic and pharmacodynamic properties to the final drug molecule. rsc.org The ability to readily attach this scaffold to other complex molecules through robust chemical transformations makes this compound a powerful tool in the medicinal chemist's arsenal (B13267) for the design and synthesis of novel therapeutics. chemimpex.comrsc.org

Table 2: Examples of Functionalized Biologically Active Molecules Derived from Pyrrolidine Azides

| Target Class | Pyrrolidine-Derived Scaffold | Reported Biological Activity | Reference |

| Metallo-protease Inhibitors | Triazole-tethered 4-mercaptopyrrolidine | Inhibition of Endothelin Converting Enzyme (ECE-1) | nih.gov |

| mPTP Blockers | N-functionalized Pyrrolidinyl triazoles | Inhibition of amyloid beta-induced mPTP opening | rsc.org |

| β-Adrenergic Receptor Inhibitors | β-pyrrolidino-1,2,3-triazoles | Antimicrobial and anticancer activities | nih.gov |

| Sphingolipid Mimetics | Pyrrolidine-containing sphingoid base | Induction of apoptosis in cancer cells | rsc.org |

Interdisciplinary Applications in Chemical Biology and Material Science Research

Bioconjugation Strategies Utilizing Azide (B81097) Functionality

The azide group is a cornerstone of bioorthogonal chemistry—a class of reactions that can occur in living systems without interfering with native biochemical processes. The small size and general inertness of the azide moiety in biological environments make compounds like (S)-2-(Azidomethyl)-1-Boc-pyrrolidine ideal for modifying complex biomolecules. nih.gov Its primary role is to act as a chemical "handle" that can be selectively targeted with a complementary reaction partner for covalent bond formation. interchim.fr

Site-Specific Labeling and Ligation of Biomolecules

The ability to attach probes, tags, or other molecules to a specific location on a biomolecule is crucial for studying its function and structure. This compound serves as a precursor to reagents designed for such precision. The azide functionality is key to several powerful ligation (joining) strategies.

Two of the most prominent methods are the Staudinger Ligation and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, resulting in a stable amide bond. It is a bioorthogonal process that does not require a metal catalyst, making it suitable for use in sensitive biological settings.

Azide-Alkyne Cycloaddition: This reaction, a prime example of "click chemistry," involves the formation of a stable triazole ring from an azide and an alkyne. researchgate.net The copper-catalyzed version (CuAAC) is extremely efficient and high-yielding. interchim.fr For applications in living cells where copper toxicity is a concern, a strain-promoted version (SPAAC) can be used, which employs a reactive, strained cyclooctyne (B158145) that reacts with the azide without a catalyst.

These methods allow researchers to, for example, incorporate an azide-bearing amino acid or sugar into a protein or glycan, and then use a reagent derived from this compound (after deprotection and further functionalization) to attach a fluorescent dye or an affinity tag at that specific site. researchgate.net

Interactive Table 1: Key Bioorthogonal Ligation Strategies for Azide-Functionalized Molecules

| Ligation Strategy | Reaction Partners | Key Features | Catalyst Requirement |

| Staudinger Ligation | Azide + Functionalized Phosphine (B1218219) | Forms a stable amide bond. | None |

| CuAAC (Click Chemistry) | Azide + Terminal Alkyne | Forms a highly stable 1,4-disubstituted triazole ring. High efficiency and yield. interchim.frresearchgate.net | Copper(I) |

| SPAAC (Click Chemistry) | Azide + Strained Cyclooctyne | Forms a stable triazole ring. Copper-free, suitable for live-cell imaging. | None |

Development of Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological processes. researchgate.netnih.gov The development of effective and specific probes is a major goal in chemical biology. A common strategy involves a two-step approach where a probe molecule, designed to bind to a specific target like an enzyme or receptor, is equipped with a bioorthogonal handle.

This compound is an ideal starting material for synthesizing such probes. The pyrrolidine (B122466) scaffold can be elaborated into a structure that recognizes a biological target, while the azide group serves as the latent handle for detection. Once the probe has bound to its target within a complex biological sample, a reporter molecule containing an alkyne (such as a fluorophore or biotin (B1667282) for affinity purification) is added. This triggers the click reaction, covalently attaching the reporter to the probe—and by extension, to the biological target—allowing for visualization or isolation. nih.gov This indirect, two-step labeling strategy is powerful because the small azide group is unlikely to interfere with the probe's initial binding activity, a common problem with bulky reporter tags. nih.gov

Functionalization of Advanced Materials

The same reactivity that makes the azide group valuable in biology also allows for its use in material science. chemimpex.com The ability to form robust covalent linkages via click chemistry provides a powerful tool for creating and modifying complex materials with precisely controlled properties. researchgate.netsigmaaldrich.com

Covalent Organic Frameworks (COFs) and Polymer Modification

Covalent Organic Frameworks (COFs) are a class of crystalline, porous polymers with highly ordered structures. rsc.org Their tunable pores and large surface areas make them promising for applications in gas storage, catalysis, and separation. A key strategy for tailoring COF properties is post-synthetic modification, where a pre-formed COF is chemically altered. nih.govrsc.org

A notable research example demonstrated the functionalization of a COF that had alkyne groups (-C≡CH) lining its pores. By reacting this alkyne-functionalized COF with an azide-containing pyrrolidine, researchers successfully endowed the material with new chiral and catalytic sites. researchgate.net This highlights how a building block like this compound (after removal of the Boc group) could be "clicked" into a COF scaffold, introducing the chiral pyrrolidine moiety to create a specialized asymmetric catalyst. nih.govresearchgate.net

Similarly, in polymer chemistry, azide-functionalized molecules are used extensively. magtech.com.cn They can be incorporated as monomers in a polymerization reaction or used to modify existing polymers. For instance, a polymer backbone can be prepared with pendant alkyne groups, which can then be functionalized by clicking on azide-containing molecules, thereby decorating the polymer with new functional groups. sigmaaldrich.com

Tailoring Material Properties through Click Chemistry Integration

Click chemistry offers a highly efficient method for engineering material properties. researchgate.netrsc.org Because the azide-alkyne cycloaddition is specific and high-yielding, it allows for the precise and quantitative installation of functional molecules onto a material's surface or into its bulk structure. researchgate.net By incorporating a molecule like this compound, a range of properties can be influenced.

The introduction of the pyrrolidine ring can alter the physical and chemical characteristics of a material. For instance, incorporating such structures into polymer systems can be used to enhance properties like biocompatibility and mechanical strength, which is particularly beneficial for developing advanced materials for medical devices. chemimpex.com The efficiency of click chemistry ensures that these modifications are robust and well-defined, leading to materials with predictable and reproducible performance. nih.gov

Interactive Table 2: Material Properties Influenced by Click Chemistry Functionalization

| Property | Method of Modification | Potential Application |

| Biocompatibility | Grafting pyrrolidine or PEG-like structures onto a surface. | Medical implants, drug delivery nanoparticles. chemimpex.com |

| Catalytic Activity | Covalently linking chiral catalysts (e.g., pyrrolidine-based) to a solid support like a COF. researchgate.net | Asymmetric synthesis, green chemistry. |

| Adhesion | Polymerizing azide and alkyne monomers directly on a metal surface that catalyzes the reaction. researchgate.net | Advanced adhesives, specialized coatings. |

| Hydrophilicity/Hydrophobicity | Attaching polar or non-polar functional groups to a polymer backbone. | Membranes for separation, self-cleaning surfaces. |

Analytical and Computational Methodologies in Research on S 2 Azidomethyl 1 Boc Pyrrolidine

Spectroscopic Characterization in Synthetic Processes

The verification of the structure and purity of (S)-2-(Azidomethyl)-1-Boc-pyrrolidine during its synthesis and subsequent reactions relies heavily on a suite of spectroscopic methods. Each technique provides unique and complementary information about the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of all atoms in the molecule.

In ¹H NMR, the chemical shifts and coupling patterns of the protons provide a detailed map of the structure. The nine protons of the tert-butyl group on the Boc protector typically appear as a distinct singlet in the upfield region. The protons on the pyrrolidine (B122466) ring and the azidomethyl group exhibit more complex multiplets due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments and their electronic state. The carbonyl carbon of the Boc group is characteristically found far downfield, while the quaternary carbon and the methyl carbons of the tert-butyl group have distinct signals. The carbons of the pyrrolidine ring and the azidomethyl group can be assigned based on their chemical shifts and through advanced 2D NMR experiments like HSQC and HMBC. Due to the influence of the chiral center, all five carbons of the pyrrolidine ring are chemically non-equivalent.

Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrrolidine CH₂ | 1.80 - 2.10 | m |

| Pyrrolidine CH₂ | 3.25 - 3.50 | m |

| Azidomethyl CH₂ | 3.30 - 3.60 | m |

| Pyrrolidine CH | 3.90 - 4.10 | m |

Expected ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrrolidine CH₂ | 23 - 32 |

| tert-butyl CH₃ | 28.5 |

| Pyrrolidine CH₂ | 46 - 48 |

| Azidomethyl CH₂ | 53 - 55 |

| Pyrrolidine CH | 58 - 60 |

| tert-butyl C | 79 - 81 |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound, confirming its successful synthesis. The presence of the azide (B81097) and the Boc-protecting group gives rise to strong, characteristic absorption bands.

The most prominent and diagnostic peak is the sharp, intense absorption from the asymmetric stretching vibration of the azide (N₃) group, which appears around 2100 cm⁻¹. This band is a clear indicator of the successful introduction of the azide functionality. Another key absorption is the strong band corresponding to the carbonyl (C=O) stretch of the Boc group, typically observed in the range of 1680-1700 cm⁻¹. Other absorptions include C-H stretching vibrations from the alkyl portions of the pyrrolidine ring and the tert-butyl group just below 3000 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (N₃) | Asymmetric Stretch | ~2100 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | ~1690 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 2980 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation patterns. Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion peak can be readily observed.

For this compound (C₁₀H₁₈N₄O₂), the expected exact mass is approximately 226.14 g/mol . In ESI-MS, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 227.15 or as a sodium adduct [M+Na]⁺ at m/z 249.13.

Under conditions that induce fragmentation, a characteristic pattern emerges. A common and significant fragmentation is the loss of the entire Boc group (100 Da) or the tert-butyl group (57 Da). The loss of dinitrogen (N₂, 28 Da) from the azide is another plausible fragmentation pathway.

Plausible Mass Spectrometry Fragments

| m/z | Identity |

|---|---|

| 227.15 | [M+H]⁺ |

| 171.12 | [M - C₄H₈ + H]⁺ or [M - 56 + H]⁺ |

| 127.10 | [M - Boc + H]⁺ or [M - 100 + H]⁺ |

| 99.09 | [Pyrrolidine-CH₂N₃ + H]⁺ |

Computational Modeling of Reaction Mechanisms and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reactivity of this compound, complementing experimental findings by modeling reaction pathways and predicting outcomes.

Density Functional Theory (DFT) Studies on 1,3-Dipolar Cycloaddition Pathways

The azide group in this compound is a classic 1,3-dipole, making it an ideal substrate for [3+2] cycloaddition reactions with alkynes to form triazoles. DFT calculations are instrumental in elucidating the mechanism of these reactions. rsc.orgsigmaaldrich.com

Studies on similar azide-alkyne cycloadditions show that the reaction typically proceeds through a concerted, though often asynchronous, transition state. echemi.com DFT allows for the localization and characterization of these transition state structures, providing their geometries and activation energies. By mapping the potential energy surface, computational chemists can determine the energetic barriers for different pathways, confirming the feasibility of the reaction under specific conditions. sigmaaldrich.com These calculations can also model the influence of catalysts, such as copper(I) or ruthenium, which are often used to accelerate the reaction and control its regioselectivity.

Prediction of Regio- and Stereoselectivity in Complex Chemical Transformations

When an unsymmetrical alkyne is used in the 1,3-dipolar cycloaddition with this compound, two different regioisomers (1,4- and 1,5-disubstituted triazoles) can be formed. DFT-based methods are highly effective at predicting which isomer will be the major product. chemicalbook.comchembk.com

This prediction is often based on the analysis of the frontier molecular orbitals (FMOs) of the reactants. chemicalbook.com The energies of the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne (or vice versa) determine the reaction's feasibility. The regioselectivity is predicted by examining the magnitudes of the orbital coefficients on the interacting atoms in the transition state. The pathway with the most favorable orbital overlap and the lowest activation energy will be the dominant one. echemi.comchembk.com

Furthermore, computational models can analyze the steric and electronic effects of the chiral pyrrolidine ring on the transition state, helping to predict and explain any diastereoselectivity in reactions involving other chiral molecules. rsc.orgchemicalbook.com By comparing the activation energies for the formation of different stereoisomers, researchers can rationally design experiments to maximize the yield of the desired product. chemicalbook.com

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Principles in the Synthesis of Pyrrolidine (B122466) Derivatives

The synthesis of complex molecules like pyrrolidine derivatives is increasingly guided by the principles of green chemistry, which prioritize safety, efficiency, and environmental stewardship. Research in this area aims to minimize waste, reduce the use of hazardous materials, and lower energy consumption. A significant trend is the development of one-pot, multicomponent reactions (MCRs). ntu.edu.sg MCRs are highly efficient as they combine several synthetic steps into a single operation without isolating intermediates, thus saving solvents, time, and resources, while increasing both step- and atom-economy. ntu.edu.sg

Recent methodologies for synthesizing pyrrolidine derivatives have embraced these principles. For example, ultrasound-promoted synthesis in green solvents like ethanol-water mixtures represents a significant advance. core.ac.uk This technique often allows for clean reactions, straightforward work-ups, and excellent yields in shorter timeframes, sometimes even eliminating the need for a catalyst. core.ac.ukresearchgate.net Catalyst-free, three-component domino reactions performed at room temperature in aqueous ethanol (B145695) have been successfully used to create complex polycyclic pyrrolidine-fused spirooxindoles. researchgate.net These methods highlight a move away from toxic solvents and chromatography for purification, aligning with core green chemistry goals. researchgate.net The use of water as an environmentally benign solvent is also being explored for catalytic asymmetric reactions, such as the aldol (B89426) reaction promoted by prolinamide-based organocatalysts. nih.gov

Table 1: Comparison of Green Synthesis Strategies for Pyrrolidine Derivatives

| Strategy | Key Features | Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | Multiple bonds formed in a single operation from three or more starting materials. ntu.edu.sg | High atom and step economy, reduced solvent use, minimized waste. ntu.edu.sg |

| Ultrasound Irradiation | Uses ultrasonic waves to promote chemical reactions. core.ac.uk | Shorter reaction times, increased yields, enhanced reaction rates. core.ac.uk |

| Aqueous/Green Solvents | Employs water or benign solvents like ethanol instead of hazardous organic solvents. core.ac.ukresearchgate.netnih.gov | Reduced environmental impact, improved safety, lower cost. researchgate.net |

| Catalyst-Free Conditions | Reactions proceed efficiently without the need for a catalyst. researchgate.net | Avoids toxic or expensive catalysts, simplifies purification. researchgate.net |

Exploration of Novel Reactivity Modes for Azidomethyl Pyrrolidines beyond Established Pathways

The azido (B1232118) group is a versatile functional group, traditionally valued for its role in well-established transformations like the Staudinger reaction and the Huisgen 1,3-dipolar cycloaddition, the cornerstone of "click chemistry". researchgate.netorganic-chemistry.org However, emerging research seeks to unlock the latent potential of the azido group by exploring reactivity beyond these conventional pathways. This opens new avenues for synthesizing complex nitrogen-containing heterocycles from precursors like (S)-2-(Azidomethyl)-1-Boc-pyrrolidine.

One promising frontier is the field of denitrogenative annulation . In these reactions, the azide (B81097) group expels a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate, which can then participate in ring-forming reactions. acs.orgnih.gov For instance, iron-catalyzed denitrogenative annulation reactions between α-azido acetamides and cyclic ketones have been developed to create α,β-unsaturated γ-lactam products. acs.org This type of transformation represents a powerful strategy for expanding the synthetic utility of organic azides. acs.org

Another area of intense investigation involves radical-mediated reactions . While azides are often used as nucleophiles or in cycloadditions, they can also participate in radical processes. core.ac.uk Novel radical cyclizations of alkyl azides have been developed as a new route to N-heterocycles. acs.org These reactions can be initiated photochemically or with radical initiators and allow for the formation of C-N bonds under conditions distinct from traditional methods, often tolerating a wide range of functional groups. core.ac.uk

Furthermore, photocatalysis offers a mild and efficient way to activate azides. The use of visible-light photocatalysts can generate reactive nitrene intermediates from vinyl or aryl azides at room temperature. nih.gov This approach avoids the high-energy UV light typically required for azide photolysis, which can cause side reactions and decomposition, thus leading to cleaner reactions and higher yields. nih.gov This method expands the scope of nitrene chemistry to include more complex and sensitive substrates.

Table 2: Reactivity Modes of the Azido Group

| Reactivity Mode | Description | Key Feature |

|---|---|---|

| Established: Click Chemistry | Copper- or Ruthenium-catalyzed azide-alkyne cycloaddition to form triazoles. organic-chemistry.orgnih.gov | High efficiency, selectivity, and functional group tolerance. researchgate.net |

| Established: Staudinger Reaction | Reaction with a phosphine (B1218219) to form an aza-ylide, which can be hydrolyzed to an amine. researchgate.net | Mild and efficient method for azide reduction to a primary amine. |

| Emerging: Denitrogenative Annulation | Transition-metal-catalyzed expulsion of N₂ to form a nitrene intermediate that undergoes cyclization. acs.orgnih.gov | Forms new heterocyclic rings by inserting the nitrogen atom into a substrate. |

| Emerging: Radical Cyclization | The azido group acts as an acceptor for an intramolecular radical to form N-heterocycles. core.ac.ukacs.org | Accesses unique cyclization pathways under radical conditions. |

| Emerging: Photocatalytic Activation | Visible-light photocatalysis generates nitrenes from azides under mild conditions. nih.gov | Avoids harsh UV light, improving reaction yields and functional group compatibility. nih.gov |

Advancements in Catalytic Applications for Asymmetric Synthesis and Functionalization

The pyrrolidine scaffold is a "privileged" structure in asymmetric catalysis, forming the backbone of some of the most powerful organocatalysts developed to date. researchgate.netorganic-chemistry.org The field of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, heavily relies on chiral pyrrolidine derivatives originating from proline. researchgate.net These catalysts are instrumental in producing enantiomerically pure compounds, which is critical for the pharmaceutical industry.

This compound is a highly valuable building block for the synthesis of advanced organocatalysts. Its importance lies in the straightforward conversion of the azidomethyl group into a primary aminomethyl group via reduction. This aminomethyl moiety is a key feature in many state-of-the-art bifunctional catalysts. For example, it can be incorporated into:

Prolinamide-based catalysts , where the amine can be acylated to form various amides that influence the catalytic environment. nih.gov

Thiourea and Squaramide catalysts , where the amine serves as a hydrogen-bond donor and a binding site, working in concert with the pyrrolidine nitrogen to activate substrates and control stereochemistry. nih.gov

Diarylprolinol silyl (B83357) ether analogues , which are highly effective catalysts for asymmetric functionalization of aldehydes and ketones. acs.orgresearchgate.net

Research is focused on fine-tuning the structure of these catalysts to improve their activity and selectivity. acs.org By modifying the substituents on the pyrrolidine ring, chemists can create catalysts tailored for specific transformations, such as asymmetric aldol reactions, Michael additions, Mannich reactions, and Diels-Alder cycloadditions. acs.orgresearchgate.net For instance, a novel spiro-pyrrolidine silyl ether organocatalyst was designed for the asymmetric Michael addition to construct challenging all-carbon quaternary centers with excellent enantioselectivity (up to 99% ee). researchgate.net These advancements continue to broaden the scope of organocatalysis, making it an ever more powerful tool for the efficient construction of complex chiral molecules. researchgate.net

Table 3: Pyrrolidine-Based Scaffolds in Asymmetric Catalysis

| Catalyst Type | Key Structural Feature | Typical Applications |

|---|---|---|

| Proline | The original pyrrolidine-based organocatalyst with a carboxylic acid. acs.org | Asymmetric aldol and Mannich reactions. |

| Diarylprolinol Silyl Ethers | A diaryl(trimethylsilyloxy)methyl group at the C2 position. researchgate.net | Enantioselective functionalization of aldehydes and ketones. |

| Bifunctional (Thio)urea/Squaramide Catalysts | A (thio)urea or squaramide moiety attached via a linker to the C2 position. nih.gov | Asymmetric Michael additions, conjugate additions. |

| Prolinamide Catalysts | An amide linkage at the C2 position, often incorporating other chiral amines. nih.gov | Asymmetric aldol and Biginelli reactions. |

| Spiro-pyrrolidine Catalysts | A spirocyclic framework fused to the pyrrolidine ring. researchgate.net | Asymmetric Michael additions for quaternary center formation. |

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (S)-2-(Azidomethyl)-1-Boc-pyrrolidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Boc protection of pyrrolidine followed by azide introduction at the C2 position. Starting from (S)-pyrrolidine derivatives, Boc protection (using di-tert-butyl dicarbonate under basic conditions) precedes bromomethylation or iodomethylation (e.g., using NaH and methylene bromide/iodide). Subsequent azidation (e.g., NaN₃ in DMF or via Staudinger reaction) introduces the azide group. Optimization parameters include:

- Temperature control : Avoid exceeding 40°C during azidation to prevent azide decomposition .

- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Prioritize:

- FTIR : The Boc carbonyl stretch (~1680–1720 cm⁻¹) and azide asymmetric stretch (~2100 cm⁻¹) confirm functional groups .

- ¹³C CP-MAS-NMR : The tert-butyl carbons (δ ~28 ppm for CH₃, ~80 ppm for quaternary C) and pyrrolidine backbone signals validate the structure .

- X-ray crystallography : For absolute configuration confirmation, as demonstrated for analogous iodomethyl-pyrrolidine derivatives .

Advanced Research Questions

Q. How can contradictory NMR splitting patterns in chiral pyrrolidine derivatives be resolved?

- Methodological Answer : Splitting arises from chiral centers inducing diastereotopicity. Strategies include:

- Chiral shift reagents : Add Eu(fod)₃ to enhance chemical shift differences in ¹H NMR .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry via spatial correlations .

- Variable-temperature NMR : Reduce signal broadening caused by conformational exchange at low temperatures .

Q. What is the role of the Boc group in stabilizing the compound under acidic/basic conditions, and how does its removal impact catalytic activity?

- Methodological Answer :

- Stability : The Boc group resists nucleophilic attack but cleaves under acidic conditions (e.g., TFA/DCM). Stability studies (TGA/DSC) show decomposition >150°C, making it suitable for mild reactions .

- Post-deprotection reactivity : Removal yields (S)-2-(azidomethyl)pyrrolidine, which acts as a chiral organocatalyst in COF materials. Catalytic efficiency (e.g., enantioselectivity in aldol reactions) increases due to exposed amine sites .

Q. How can this compound be integrated into covalent organic frameworks (COFs) for heterogeneous catalysis, and what analytical methods confirm successful incorporation?

- Methodological Answer :

- Synthesis : React this compound with alkyne-functionalized COFs via Cu-free click chemistry (strain-promoted azide-alkyne cycloaddition) .

- Characterization :

- FTIR : Loss of azide stretch (~2100 cm⁻¹) and new triazole C=N stretch (~1650 cm⁻¹) confirm covalent bonding .

- ¹³C CP-MAS-NMR : Appearance of triazole carbons (δ ~120–150 ppm) and retained Boc signals validate integration .

- PXRD : Maintained COF crystallinity post-functionalization indicates structural integrity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in azide reactivity between batch syntheses?

- Methodological Answer :

- Trace metal analysis : Use ICP-MS to detect Cu²⁺ contamination (from equipment), which accelerates unintended Huisgen cycloaddition .

- Reagent purity : Ensure NaN₃ is anhydrous (Karl Fischer titration) to prevent hydrolysis to NH₃, which alters pH and reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.